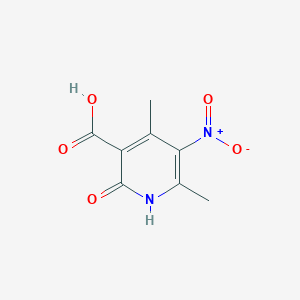
5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Vue d'ensemble
Description
5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 . It is also known by the name Quinoxaline, 1,2,3,4-tetrahydro-5,8-dimethyl .
Molecular Structure Analysis
The molecular structure of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound. This core is modified with two methyl groups at the 5 and 8 positions, and the quinoxaline ring is in a tetrahydro form .Applications De Recherche Scientifique
Anticancer Properties
5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline derivatives have shown promise in cancer research. Compounds derived from it, such as 1,4-bialiphatic amino-5,8-dihydroxy anthraquinones, have been synthesized and tested for anticancer activities, potentially leading to new antitumor drugs (Bao Xiu-rong, 2009). Furthermore, a compound with a similar structure, 1,4,5,8-tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, has been investigated for its anticancer properties, showing potential as a new anticancer agent (D. Ishmael & Orn Adelsteinsson, 2014).
Urease Inhibition
Research has also highlighted the urease inhibitory activity of compounds related to 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline. Novel dimeric naphthoquinones derived from Diospyros lotus, structurally related to this compound, have demonstrated significant inhibitory effects on urease activities, suggesting potential applications in treating diseases related to urease activity (A. Rauf et al., 2017).
Inhibitory Effects on Multidrug Resistance
Compounds structurally similar to 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline have shown effects on reversing multidrug resistance (MDR) mediated by P-glycoprotein. This suggests potential applications in enhancing the effectiveness of chemotherapy drugs in resistant cancer types (A. Rauf et al., 2015).
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
New sets of compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold have been designed as selective dipeptidyl peptidase-IV (DPP-4) inhibitors. These compounds have shown potential in vivo hypoglycemic effects, indicating their use in diabetes treatment (Y. Syam et al., 2021).
Synthesis of Antitumor Agents
The compound has been used in the synthesis of key intermediates for antitumor agents, such as amrubicin. This involves a multi-step chemical process, indicating its importance in pharmaceutical synthesis (You Qidong, 2009).
Photocatalysts for Environmental Purification
Certain derivatives of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline have been investigated for their potential as photocatalysts in purifying environmental waters, contributing to green chemistry (H. Abdel-Razik et al., 2018).
Propriétés
IUPAC Name |
5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-4,11-12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVBBBRKTTVZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216309 | |
| Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
66102-39-4 | |
| Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066102394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)




![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/no-structure.png)
![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)





